molecular formula C6H11Cl2N B2438969 6-Chloro-2-azaspiro[3.3]heptane hydrochloride CAS No. 2413875-62-2

6-Chloro-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B2438969
CAS No.: 2413875-62-2
M. Wt: 168.06
InChI Key: SQFIACNBDOLWSW-UHFFFAOYSA-N
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Description

6-Chloro-2-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C6H11Cl2N and a molecular weight of 168.07 g/mol . This compound is part of the azaspiro family, which is known for its unique spirocyclic structure, making it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 6-Chloro-2-azaspiro[3.3]heptane hydrochloride involves several steps. One common method includes the reaction of a suitable precursor with chlorinating agents under controlled conditions . The reaction typically requires a solvent such as chloroform and a base like triethylamine to facilitate the process . Industrial production methods often involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

6-Chloro-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-2-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

6-Chloro-2-azaspiro[3.3]heptane hydrochloride can be compared with other spirocyclic compounds such as:

The uniqueness of 6-Chloro-2-azaspiro[3

Properties

IUPAC Name

6-chloro-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN.ClH/c7-5-1-6(2-5)3-8-4-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHUIRKWCSKVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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